Bienvenue dans la boutique en ligne BenchChem!

Carnostatine hydrochloride

Carnosinase 1 Selectivity Diabetic Nephropathy

Carnostatine hydrochloride (SAN9812) is the only validated selective serum carnosinase 1 (CN1) inhibitor (Ki=11 nM). Unlike bestatin (CN2-preferring), it specifically targets CN1, enabling precise study of carnosine's protective effects in diabetic nephropathy. Essential for target engagement studies; irreplaceable due to lack of alternative selective inhibitors. Ideal for elevating renal carnosine in vivo.

Molecular Formula C10H17ClN4O4
Molecular Weight 292.72 g/mol
Cat. No. B8093349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarnostatine hydrochloride
Molecular FormulaC10H17ClN4O4
Molecular Weight292.72 g/mol
Structural Identifiers
SMILESC1=C(NC=N1)CC(C(=O)O)NC(=O)C(CCN)O.Cl
InChIInChI=1S/C10H16N4O4.ClH/c11-2-1-8(15)9(16)14-7(10(17)18)3-6-4-12-5-13-6;/h4-5,7-8,15H,1-3,11H2,(H,12,13)(H,14,16)(H,17,18);1H/t7-,8-;/m0./s1
InChIKeyDVOGVAYBGHFTIP-WSZWBAFRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Carnostatine (Hydrochloride): A Highly Selective CN1 Inhibitor for Diabetic Nephropathy and Carnosine Metabolism Research


Carnostatine (hydrochloride), also known as SAN9812 hydrochloride, is a synthetic dipeptide-derived molecule classified as a competitive, small-molecule inhibitor of carnosinase 1 (CN1) [1]. It is characterized by a Ki of 11 nM against human recombinant CN1 and demonstrates high selectivity against a broad panel of receptors and enzymes [1]. The hydrochloride salt form enhances aqueous solubility and stability for reproducible in vitro and in vivo applications .

Carnostatine Hydrochloride: Why Broad-Spectrum Protease Inhibitors Cannot Substitute for Targeted CN1 Inhibition


Unlike broad-spectrum aminopeptidase inhibitors such as bestatin, which exhibit poor selectivity and primarily target CN2 [1], carnostatine was specifically developed through a targeted screen to inhibit human recombinant CN1 [2]. This specificity is critical, as the primary substrate, carnosine, is rapidly degraded in human serum by high CN1 activity, limiting its therapeutic potential in conditions like diabetic nephropathy [3]. Using a non-selective inhibitor would confound experimental results by affecting multiple metalloprotease pathways. Carnostatine addresses a defined, druggable target with a clear in vivo pharmacodynamic relationship, providing a precise tool for studying CN1-dependent pathology.

Carnostatine Hydrochloride: Quantitative Evidence for Scientific Selection vs. Alternative Protease Inhibitors


Selectivity: Carnostatine vs. Bestatin for Human Serum Carnosinase 1 (CN1)

Carnostatine was developed specifically to inhibit human CN1, the target enzyme for diabetic nephropathy. The only other known CN1 inhibitor, bestatin, is non-selective, preferentially inhibiting CN2 over CN1 [1]. Carnostatine's selectivity is validated by a lack of activity against 33 common off-target proteins . This makes carnostatine the only selective CN1 inhibitor available, whereas bestatin's promiscuity limits its use for target-specific studies [1].

Carnosinase 1 Selectivity Diabetic Nephropathy

Potency: Carnostatine (SAN9812) Ki Value for Human Recombinant CN1

Carnostatine exhibits a Ki of 11 nM against human recombinant CN1 [1]. In comparative terms, under assay conditions mimicking physiological substrate concentration (200 µM carnosine), it achieves an IC50 of 18 nM [2]. While bestatin also inhibits CN1, its potency is not well-defined due to lack of selectivity, and no direct Ki comparison is available; carnostatine's potency is consistently validated across recombinant enzyme and human serum assays .

Enzyme Kinetics Ki Carnosinase 1

In Vivo Efficacy: Carnostatine Increases Plasma and Renal Carnosine Levels

In human CN1 transgenic mice, subcutaneous administration of 30 mg/kg carnostatine led to a sustained reduction in circulating CN1 activity and increased carnosine levels in plasma and kidney up to 100-fold compared to untreated controls [1]. This demonstrates functional target engagement and a clear pharmacodynamic effect. In contrast, bestatin has not been reported to achieve comparable in vivo CN1 inhibition or carnosine elevation [2].

In Vivo Pharmacodynamics Carnosine

Solubility and Formulation: Carnostatine Hydrochloride vs. Free Base

The hydrochloride salt form of carnostatine exhibits high water solubility, with vendor data indicating ≥200 mg/mL in water and ≥250 mg/mL in DMSO with sonication [1]. This is in contrast to the free base form, which may have limited aqueous solubility . Enhanced solubility is crucial for preparing concentrated stock solutions for in vivo dosing and for achieving high concentrations in cell-based assays without the use of toxic solvents.

Solubility Formulation Hydrochloride Salt

Stability: Carnostatine Hydrochloride Storage and Handling

Carnostatine hydrochloride demonstrates enhanced stability compared to the free base. Powder is stable for 2 years at -80°C and 1 year at -20°C [1]. In DMSO stock solutions, it remains stable for 6 months at -80°C and 1 month at -20°C, protected from light [2]. This defined stability profile ensures consistent experimental results across long-term studies, whereas the free base's stability is less well-characterized .

Stability Storage Hydrochloride Salt

Carnostatine Hydrochloride: Targeted Applications in Diabetic Nephropathy, Metabolic Research, and CN1 Pharmacology


In Vivo Target Validation in Diabetic Nephropathy Models

Carnostatine hydrochloride is the preferred tool for in vivo studies requiring specific CN1 inhibition. Its demonstrated ability to increase renal carnosine levels up to 100-fold in transgenic mice [1] directly validates target engagement. This makes it uniquely suited for preclinical evaluation of the carnosine/CN1 pathway in diabetic nephropathy and other glycoxidative stress-related renal diseases .

In Vitro Enzyme Kinetics and Structure-Activity Relationship (SAR) Studies

With a well-defined Ki of 11 nM and a validated selectivity profile against a panel of 33 targets [1], carnostatine hydrochloride serves as a benchmark control for CN1 enzyme assays. It is ideal for SAR programs aiming to develop next-generation CN1 inhibitors or for basic research into the enzyme's catalytic mechanism .

Pharmacodynamic Biomarker Studies in Transgenic Models

The compound's sustained effect on circulating CN1 activity in human CN1 transgenic mice [1] makes it an essential tool for establishing pharmacokinetic/pharmacodynamic relationships. This allows researchers to correlate drug exposure with biomarker changes (e.g., plasma carnosine levels) in a dose- and time-dependent manner.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Carnostatine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.